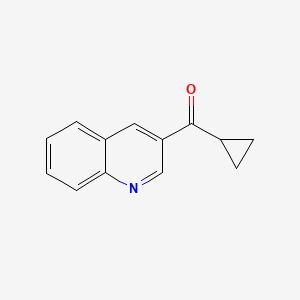![molecular formula C7H3BrF3N3 B2408984 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 1379358-08-3](/img/structure/B2408984.png)
6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
The synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds . This reaction has been used in the synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis of Disubstituted Pyrazolo[1,5-a]pyrimidines : Jismy et al. (2020) reported an efficient synthesis method for various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, demonstrating its potential as a versatile chemical scaffold in medicinal chemistry and material science (Jismy et al., 2020).
Biological and Medicinal Applications
- Potential Antiproliferative Agents : Gomha et al. (2015) synthesized coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, which demonstrated promising antitumor activity, particularly against liver carcinoma (HEPG2-1) (Gomha et al., 2015).
- Anticancer and Enzymatic Inhibitory Activity : Arias-Gómez et al. (2021) highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, emphasizing their significant role in drug design for cancer treatment (Arias-Gómez et al., 2021).
- Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Anticancer Agents : Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidines with potential as anticancer and anti-5-lipoxygenase agents, indicating the therapeutic relevance of this chemical class (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The primary target of 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to apoptosis induction within cancer cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption leads to downstream effects such as the induction of apoptosis in cancer cells .
Pharmacokinetics
It’s worth noting that the compound’s interaction with its target (cdk2) and its resulting effects suggest that it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth in various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines have been used as strategic compounds for optical applications . They interact with various biomolecules, but the specific enzymes, proteins, and other biomolecules that 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine interacts with are not yet identified.
Cellular Effects
It is known that pyrazolo[1,5-a]pyrimidines have shown superior cytotoxic activities against certain cell lines
Molecular Mechanism
It is known that pyrazolo[1,5-a]pyrimidines have been identified as novel CDK2 inhibitors
Temporal Effects in Laboratory Settings
It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties
Dosage Effects in Animal Models
It is known that pyrazolo[1,5-a]pyrimidines have shown superior cytotoxic activities against certain cell lines
Metabolic Pathways
It is known that pyrazolo[1,5-a]pyrimidines have been identified as novel CDK2 inhibitors
Transport and Distribution
It is known that pyrazolo[1,5-a]pyrimidines have been used as strategic compounds for optical applications
Subcellular Localization
It is known that pyrazolo[1,5-a]pyrimidines have been used as strategic compounds for optical applications
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-2-12-6-1-5(7(9,10)11)13-14(6)3-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZTYKZGAULUGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
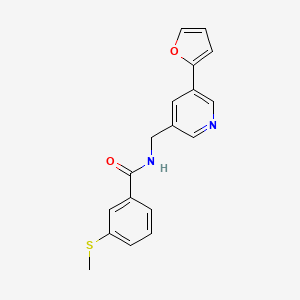
![(4-chlorophenyl) (3Z)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B2408902.png)
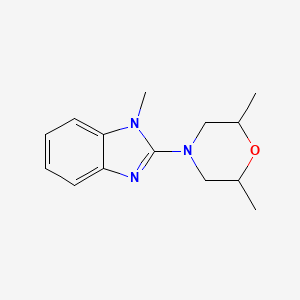
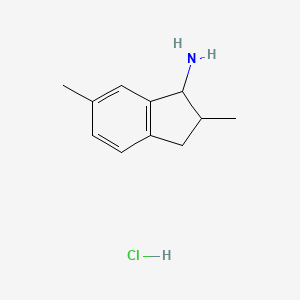
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2408906.png)
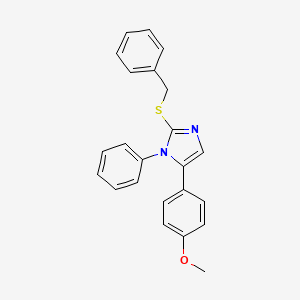

![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408911.png)
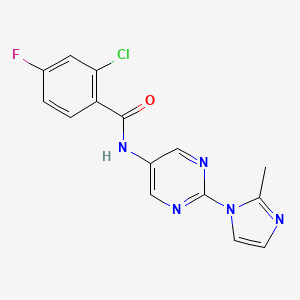
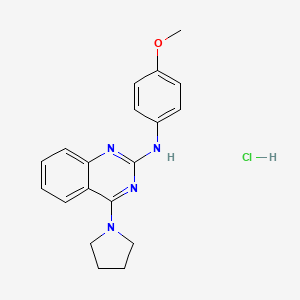
![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408917.png)
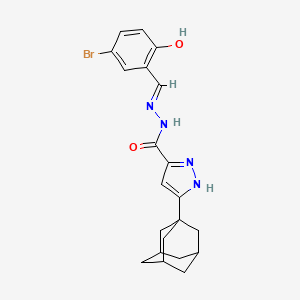
![ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate](/img/structure/B2408920.png)
